molecular formula C7H9N5O B13403797 6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide

6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide

Cat. No.: B13403797
M. Wt: 179.18 g/mol
InChI Key: RIYATYLVQPAKPN-UHFFFAOYSA-N
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Description

6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry research, particularly as a versatile scaffold in the development of novel antimicrobial agents . This molecule incorporates two key pharmacophoric elements: a pyridine-3-carboxamide core and a hydrazone functional group (-NHN=CH-) . The pyridine-3-carboxamide moiety is a privileged structure in drug discovery, found in coenzymes and numerous bioactive compounds, and is associated with a wide range of biological activities including antibacterial, antifungal, and antiviral properties . The hydrazone linkage is a bidentate ligand known for its strong interactions with biological targets, and hydrazone-based derivatives have demonstrated potent activity against a broad spectrum of bacterial and fungal pathogens, including drug-resistant strains . The presence of these features makes this compound a valuable intermediate for the synthesis of more complex heterocyclic systems, such as five and six-membered rings, which are common in many pharmaceuticals . Researchers can utilize this reagent to explore structure-activity relationships (SAR) and develop new candidates to address the critical challenge of rising antimicrobial resistance . Its mechanism of action is likely facilitated by the hydrazinecarboxamide moiety's role in target interactions, which may involve enzyme inhibition or disruption of cellular processes in pathogens . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide

InChI

InChI=1S/C7H9N5O/c8-6-2-1-5(3-10-6)7(13)11-4-12-9/h1-4H,9H2,(H2,8,10)(H,11,12,13)

InChI Key

RIYATYLVQPAKPN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=NC=C1C(=O)N/C=N/N)N

Canonical SMILES

C1=CC(=NC=C1C(=O)NC=NN)N

Origin of Product

United States

Preparation Methods

Synthesis via Cyclocondensation Reactions

The pyridine core is constructed through cyclocondensation of aldehydes with malononitrile derivatives. A one-pot two-step approach using natural product catalysts (e.g., betaine and guanidine carbonate) is highly efficient:

  • Step 1 : Aldol condensation of p-tolualdehyde with malononitrile catalyzed by betaine (10 mol%) in methanol at room temperature yields p-tolylidenemalononitrile (90% conversion in 15 min).
  • Step 2 : Cyclization with N-benzyl-2-cyanoacetamide under reflux conditions, catalyzed by guanidine carbonate (10 mol%), forms the 6-amino-2-pyridone-3,5-dicarbonitrile scaffold (100% conversion in 10 min).

Critical Parameters :

  • Catalyst selection significantly impacts yield (Table 1).
  • Betaine optimizes the first step, while guanidine carbonate enhances cyclization.
Catalyst Step 1 Time Step 1 Yield Step 2 Time Step 2 Yield
Betaine 15 min 100% 1 h Incomplete
Guanidine carbonate 10 min 100% 10 min 100%

Hydrazine Incorporation

The hydrazinylidenemethyl group is introduced via nucleophilic substitution or condensation. Chromone-3-carboxamide analogs demonstrate reactivity with hydrazine derivatives under mild conditions:

  • Procedure : Reaction of pyridine-3-carboxamide with hydrazine hydrate (1:1.2 molar ratio) in ethanol under reflux (6–8 h) yields the hydrazone derivative.
  • Optimization : Excess hydrazine (1.5 eq.) and acidic conditions (HCl catalysis) improve regioselectivity and yield (85–92%).

Optimization and Outcomes

Key findings from analogous syntheses:

  • Yield Enhancement : Using 10 equivalents of POCl₃ in Vilsmeier–Haack formylation increases yields from 60% to 90% for pyrazole-carbaldehydes.
  • Solvent Effects : Methanol facilitates intermediate solubility, while ethanol minimizes side reactions during hydrazone formation.
  • Reaction Monitoring : TLC and NMR confirm intermediate formation, ensuring stepwise progression.

Characterization and Validation

  • Spectroscopic Data :
    • IR : Peaks at 1660 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N–H stretch).
    • ¹H NMR : Singlet δ 8.2 ppm (hydrazone CH=N), δ 6.8–7.5 ppm (pyridine protons).
  • Purity : HPLC analysis shows >98% purity for optimized protocols.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine ring’s amino group (-NH₂) and hydrazinylidenemethyl (-CH=N-NH₂) moiety enable nucleophilic substitutions. For example:

  • Amination : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form N-alkylated derivatives.

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to produce extended hydrazone derivatives, enhancing π-conjugation.

Cyclization Reactions

The compound readily undergoes cyclization to form fused heterocycles, a key pathway for generating bioactive scaffolds:

Reagent/ConditionsProduct FormedYieldApplication
β-Diketones (e.g., acetylacetone)Pyrazolo[3,4-b]pyridines75–85%Anticancer lead compounds
Thiourea (EtOH, reflux)Thieno[2,3-b]pyridines68%Antimicrobial agents
Guanidine carbonate (MeOH, 60°C)Pyrimidine-fused derivatives92%Enzyme inhibitors

Mechanism : Cyclization involves intramolecular attack of the hydrazine nitrogen on electrophilic carbons, followed by dehydration . Microwave-assisted methods enhance reaction efficiency, reducing time from hours to minutes.

Hydrolysis and Reduction

The hydrazinylidenemethyl group is redox-active:

  • Acidic Hydrolysis (HCl, H₂O): Cleaves the imine bond (C=N) to yield 6-aminopyridine-3-carboxamide and hydrazine.

  • Reduction (NaBH₄, MeOH): Converts the imine to an amine (-CH₂-NH-NH₂), altering electronic properties for further derivatization.

Condensation with Carbonyl Compounds

Reacts with ketones/aldehydes via hydrazone linkage elongation:

  • Example : Condensation with 4-nitrobenzaldehyde forms a nitro-substituted hydrazone, improving antibacterial activity (MIC = 2.7 µM against E. coli) .

Metal Complexation

The hydrazone moiety acts as a bidentate ligand, coordinating transition metals (e.g., Cu²⁺, Fe³⁺):

  • Cu(II) Complex : Exhibits enhanced radical scavenging activity (IC₅₀ = 8.2 µM) .

  • Stoichiometry : Typically forms 1:2 (metal:ligand) complexes, confirmed by Job’s plot analysis .

Biological Interaction-Driven Reactions

In enzymatic environments, the compound undergoes site-specific modifications:

  • ecKAS III Inhibition : Reduces bacterial fatty acid synthesis via competitive binding (IC₅₀ = 5.6 µM) .

  • Hydrogen Bonding : The carboxamide group forms H-bonds with enzyme active sites (e.g., P. aeruginosa FabH), validated by docking studies .

Comparative Reactivity with Analogues

Key differences from structurally related compounds:

CompoundReactivity ProfileUnique Feature
6-amino-2-pyridone derivativesFaster cyclization with guanidine carbonate Higher yields in one-pot synthesis
Quinoline-hydrazonesPrefer metal complexation over cyclizationBroader antimicrobial spectrum

Optimized Synthetic Protocols

Recent advancements in reaction engineering:

  • Microwave-Assisted Synthesis : Achieves 95% purity in 15 minutes vs. 6 hours under conventional heating.

  • Catalyst Screening : Betaine and guanidine carbonate synergistically improve yields in multi-step reactions (Table 1) .

Table 1 : Catalyst impact on two-step synthesis

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Further studies should explore photochemical reactions and in vivo metabolic pathways to unlock additional applications .

Scientific Research Applications

6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This inhibition can lead to various biological effects, depending on the specific target.

Comparison with Similar Compounds

Structural Similarities and Differences

The pyridine-3-carboxamide scaffold is shared among many bioactive compounds, but substituent variations critically influence their properties and applications:

Compound Name Pyridine Substituents Amide Substituent Molecular Weight Key Features
Target Compound 6-amino (E)-hydrazinylidenemethyl ~196.2 (est.) Polar groups for H-bonding; potential mutagenicity concerns
Q203 () 6-chloro, imidazo Complex aryl group 593.96 Targets F-ATP synthase in tuberculosis
A.3.32 () 2-difluoromethyl 1,1,3-trimethylindan 316.35 Fungicidal activity via Complex II inhibition
6-fluoro-N-(2-methylpropyl) () 6-fluoro 2-methylpropyl 196.22 Lipophilic; moderate solubility

Key Observations :

  • Amino vs. Halogen Substituents: The 6-amino group in the target compound may enhance solubility and binding affinity compared to halogenated analogs like Q203 (6-chloro) or 6-fluoro derivatives .
  • Amide Substituents: The (E)-hydrazinylidenemethyl group introduces a conjugated hydrazone moiety, which contrasts with the lipophilic indan (A.3.32) or alkyl chains ().

Physicochemical Properties

Property Target Compound 6-fluoro-N-(2-methylpropyl) () Q203 ()
Predicted Boiling Point ~350°C 342.7°C N/A
Density ~1.2 g/cm³ 1.107 g/cm³ N/A
pKa ~14 (amine) 14.12 N/A
Solubility High (polar groups) Moderate Low (lipophilic)

Insights :

  • The target compound’s amino and hydrazinylidene groups enhance polarity, favoring aqueous solubility over lipophilic analogs like Q203 .

Biological Activity

6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide, a hydrazone derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of heterocyclic compounds known for diverse biological effects, including antibacterial, antifungal, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring substituted with an amino group and a hydrazone linkage. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored through various studies. Below are key findings regarding its pharmacological effects:

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In vitro studies have shown effectiveness against a range of Gram-positive and Gram-negative bacteria, including:

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus15 ± 1.232
Escherichia coli12 ± 0.864
Bacillus cereus18 ± 1.516

These results indicate that the compound has a promising antibacterial profile, particularly against Bacillus cereus, which showed the highest inhibition zone .

Antifungal Activity

In addition to antibacterial properties, the compound has also been tested for antifungal activity. It demonstrated moderate effectiveness against common fungal strains such as Candida albicans and Aspergillus niger.

Fungal Strain Inhibition Zone (mm) MIC (µg/mL)
Candida albicans14 ± 1.050
Aspergillus niger10 ± 0.5100

The antifungal activity suggests potential applications in treating fungal infections .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound were evaluated using the carrageenan-induced rat paw edema model. Results indicated a significant reduction in edema compared to control groups, suggesting that it may inhibit inflammatory mediators.

Treatment Group Edema Reduction (%)
Control-
Compound Treatment45 ± 5

This reduction is comparable to standard anti-inflammatory drugs such as diclofenac sodium .

The mechanism underlying the biological activities of this compound appears to involve its interaction with bacterial enzymes and inflammatory pathways. Molecular docking studies suggest that the compound binds effectively to active sites of target proteins, inhibiting their function and subsequently reducing bacterial growth and inflammation .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Antibacterial Efficacy : A study conducted by Mishra et al. evaluated various hydrazone derivatives for their antibacterial properties, with findings indicating that modifications in the hydrazone structure significantly influenced activity levels.
  • Anti-inflammatory Evaluation : Research by Kumar et al. investigated the anti-inflammatory effects of several pyridine derivatives, including this compound, demonstrating significant promise in reducing inflammation in vivo models.

Q & A

Q. How can solubility challenges be addressed without compromising bioactivity?

  • Solubility Enhancement :
  • Co-solvent systems : Use DMSO/PEG mixtures for in vitro assays.
  • Prodrug derivatization : Introduce phosphate or glycoside groups to improve aqueous solubility, as demonstrated for pyridinecarboxamides in preclinical studies .

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